Macaflavanone G

Description

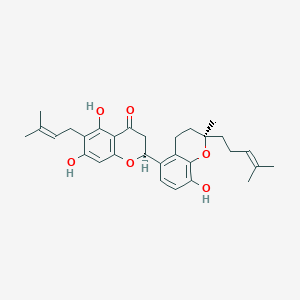

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[(2R)-8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-3,4-dihydrochromen-5-yl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-11,15,25,31-32,34H,6,9,12-14,16H2,1-5H3/t25-,30+/m0/s1 |

InChI Key |

YDKQMGVESZZFGP-SETSBSEESA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(CCC2=C(C=CC(=C2O1)O)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |

Canonical SMILES |

CC(=CCCC1(CCC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |

Origin of Product |

United States |

Botanical Origin and Distribution of Macaflavanone G

Primary Source: Macaranga tanarius (Euphorbiaceae)

Macaflavanone G is a prenylated flavanone (B1672756) that has been isolated from Macaranga tanarius. nih.govebi.ac.uk This plant belongs to the Euphorbiaceae family, a large and diverse family of flowering plants. worldagroforestry.org

Macaranga tanarius is a small to medium-sized tree that can grow up to 20 meters tall. worldagroforestry.org It has a wide distribution, ranging from the Andaman and Nicobar Islands, through Indo-China, southern China, Taiwan, and the Ryukyu Islands, across the entire Malesian region, to northern Australia and Melanesia. prota4u.org This species is recognized as a fast-growing pioneer plant, often thriving in disturbed areas such as secondary forests and logging sites. worldagroforestry.orgurbanwildlifegardens.org.au It is also found in thickets, village groves, and along beach vegetation. worldagroforestry.org

Ecologically, M. tanarius is adaptable, growing in various soil types including clayey, loamy, and sandy soils, typically in lowland areas but can be found at altitudes up to 1500 meters. worldagroforestry.orgprota4u.org The plant is dioecious, meaning male and female flowers grow on separate trees, and it is pollinated by wind. worldagroforestry.orgwikipedia.org Its ability to grow quickly makes it a significant species in forest succession and a useful plant for providing shade in reforestation efforts. urbanwildlifegardens.org.au

Macaranga tanarius plays a crucial role in the production of a specific type of propolis known as Taiwanese Green Propolis (TGP). researchgate.netmdpi.com Propolis is a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources. Research has confirmed that the plant origin of Taiwanese Green Propolis is the surface material of Macaranga tanarius fruit. researchgate.netmdpi.com

Similarly, propolis from Okinawa, Japan, is also a Macaranga-type propolis, rich in prenylated flavonoids derived from M. tanarius. researchgate.netsci-hub.se This propolis is used in traditional remedies and is valued for its chemical composition, which includes various propolins, a class of prenylated flavanones. researchgate.netresearchgate.net The resin collected by honeybees from the fruit peels of M. tanarius is what gives this propolis its characteristic chemical profile. mdpi.com

Geographic Habitat and Ecological Characteristics of Macaranga tanarius

Phylogenetic Context of this compound within the Genus Macaranga

The genus Macaranga is a large one, comprising about 300 species primarily found in the tropics of Africa, Asia, Australia, and the Pacific. academicjournals.orgijpsjournal.comresearchgate.net This genus is a rich source of various secondary metabolites, including a significant number of flavonoids and stilbenes. academicjournals.orgijpsjournal.comresearchgate.net

Phytochemical investigations have revealed that prenylated flavonoids are a characteristic feature of many Macaranga species. academicjournals.orgresearchgate.net this compound is one of seven new prenylated flavanones (Macaflavanones A-G) first isolated from the leaves of Macaranga tanarius. nih.govacs.org The presence of such compounds is a key chemotaxonomic marker for the genus. Molecular systematics studies are ongoing to better understand the evolutionary relationships between different Macaranga species, which can also shed light on the distribution and evolution of specific chemical compounds like this compound. uni-kassel.de

Unexplored Plant Parts of Macaranga Species for this compound Occurrence

While this compound was first identified in the leaves of Macaranga tanarius, subsequent research has shown that prenylflavonoids, including related compounds, are present in other parts of the plant. nih.govmdpi.com A study analyzing different parts of M. tanarius found that prenylflavonoids were present in the leaf, flower, seed, pericarp, and glandular trichomes. mdpi.comresearchgate.net The highest concentration of total prenylflavonoids was found in the glandular trichomes of the fruit. researchgate.net

However, a significant portion of phytochemical research on the Macaranga genus has historically focused on the leaves. academicjournals.orgijpsjournal.com Approximately 90% of the over 190 secondary metabolites isolated from Macaranga species have been from leaf extracts, with only 10% from other parts like the stem, root bark, fruits, and seeds. academicjournals.orgijpsjournal.com This suggests that other parts of M. tanarius and other Macaranga species remain underexplored for the presence of this compound and other related compounds. Further investigation into the stem, bark, roots, and flowers of the roughly 300 species within the genus could reveal new sources or higher concentrations of this and other valuable phytochemicals. academicjournals.orgresearchgate.net

Phytochemical Isolation and Purification Strategies for Macaflavanone G

Extraction Techniques from Plant Material

The journey to isolate Macaflavanone G begins with the careful selection and extraction of the raw plant material. Research has identified that this compound is not derived from Maca (Lepidium meyenii), but is instead a constituent of the leaves of Macaranga tanarius, a plant belonging to the Euphorbiaceae family. acs.orgnih.govebi.ac.uk

The initial step involves extracting the chemical constituents from the air-dried leaves of M. tanarius. researchgate.net A common and effective method for this is solvent extraction, often employing polar solvents like methanol (B129727) (MeOH) to draw out a wide range of compounds. researchgate.net The dried leaves are typically soaked or macerated in the solvent, a process that may be repeated multiple times to ensure a thorough extraction. researchgate.netnih.gov Following the initial extraction, the crude methanol extract is concentrated to remove the solvent. This concentrated extract then undergoes a process called liquid-liquid partitioning. It is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and water. researchgate.net This step separates compounds based on their solubility, with this compound and other flavanones typically concentrating in the ethyl acetate-soluble fraction. researchgate.net

Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also prominent in phytochemical research for their efficiency and reduced solvent consumption, though classical maceration was used in the primary isolation of this compound. mdpi.comfrontiersin.org

| Step | Procedure | Solvent/Fraction | Purpose | Reference |

|---|---|---|---|---|

| 1 | Solvent Extraction | Methanol (MeOH) | To create a crude extract containing a broad spectrum of phytochemicals from the plant leaves. | researchgate.net |

| 2 | Concentration | N/A | To remove the extraction solvent, resulting in a concentrated crude extract. | researchgate.net |

| 3 | Liquid-Liquid Partitioning | Ethyl Acetate (EtOAc) | To selectively separate flavanones and other compounds of intermediate polarity into the EtOAc-soluble fraction. | researchgate.net |

Chromatographic Separation Methods for Flavanone (B1672756) Resolution

Once the ethyl acetate fraction is obtained, it contains a complex mixture of compounds, including various macaflavanones and other flavonoids. acs.orgresearchgate.net To isolate this compound, a series of chromatographic techniques are employed. Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. myadlm.orgresearchgate.net

The process for resolving the flavanones from the M. tanarius extract involves multiple chromatographic steps:

Column Chromatography (CC): The EtOAc-soluble fraction is first subjected to column chromatography. A common stationary phase for this purpose is Open Detent-Silica (ODS), a type of reversed-phase material. researchgate.net The mobile phase often consists of a mixture of methanol and water. researchgate.net Fractions are collected as the mobile phase runs through the column, grouping compounds based on their polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography that contain the compounds of interest undergo further purification using HPLC. researchgate.net This technique offers higher resolution and is crucial for separating structurally similar compounds. nih.gov The isolation of this compound from its parent fraction required several HPLC steps with different solvent systems, such as varying ratios of methanol, water, and sometimes dichloromethane (B109758), to achieve fine separation from other closely related macaflavanones (A-F), nymphaeol C, and tanariflavanone B. acs.orgresearchgate.net

The selection of the stationary phase (e.g., ODS) and the careful optimization of the mobile phase composition are critical for achieving the desired separation, or resolution, between the target compound and impurities. myadlm.orgrotachrom.com

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography (CC) | ODS (Open Detent-Silica) | Methanol-Water (MeOH-H₂O) gradient | Initial fractionation of the crude extract to separate groups of compounds. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Methanol-Water-Dichloromethane (MeOH-H₂O-CH₂Cl₂) | First pass purification of fractions from CC. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Methanol-Water (MeOH-H₂O) | Final purification to isolate this compound to a high degree of purity. | researchgate.net |

Purity Assessment of Isolated this compound

After the final purification step, it is essential to assess the purity of the isolated this compound and confirm its chemical structure.

Purity is often evaluated using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). muni.cz This analysis can confirm the presence of a single peak, indicating the absence of detectable impurities, with purity levels often exceeding 95% for well-isolated compounds. muni.cz

Structural elucidation and, by extension, confirmation of purity are achieved through a combination of spectroscopic methods:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and elemental formula of the compound. muni.czmuni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to determine the detailed chemical structure, including the connectivity of all atoms. muni.czmuni.cz

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups. researchgate.netmuni.cz

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophore system within the flavanone structure. muni.czmuni.cz

Circular Dichroism (CD) Spectroscopy: This method is used to determine the absolute stereochemistry of the molecule. muni.czmuni.cz

The successful application of these analytical techniques provides comprehensive evidence of both the structural identity and the high purity of the isolated this compound. ebi.ac.ukresearchgate.net

| Method | Purpose | Reference |

|---|---|---|

| HPLC-DAD | To quantify the purity of the isolated compound, often aiming for >95%. | muni.cz |

| High-Resolution Mass Spectrometry (HR-MS) | To determine the exact molecular formula. | muni.cz |

| NMR Spectroscopy (1D and 2D) | To elucidate the complete chemical structure and connectivity of atoms. | muni.cz |

| Infrared (IR) Spectroscopy | To identify the functional groups within the molecule. | muni.cz |

| Circular Dichroism (CD) Spectroscopy | To establish the absolute configuration (stereochemistry). | muni.cz |

Spectroscopic and Chemical Methodologies for Structural Elucidation of Macaflavanone G

Advanced Spectroscopic Characterization Techniques

The foundational characterization of Macaflavanone G was accomplished using a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Infrared (IR) and Circular Dichroism (CD) spectroscopy. researchgate.netacs.org

NMR spectroscopy was instrumental in mapping the proton and carbon framework of the molecule. frontiersin.orgnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (such as HMBC - Heteronuclear Multiple Bond Correlation) NMR experiments were used to piece together the flavanone (B1672756) core and its intricate side chains. researchgate.netscielo.org.mx High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) provided the exact molecular formula by measuring the precise mass-to-charge ratio of the molecular ion. researchgate.net For this compound, a positive ion was detected at an m/z of 491.2434 [M+H]⁺, which corresponds to the molecular formula C₃₀H₃₄O₆. researchgate.net

Infrared (IR) spectroscopy indicated the presence of key functional groups, including hydroxyl (OH) and conjugated ketone (C=O) groups, which are characteristic of the flavanone structure. researchgate.net

¹H-NMR Spectroscopic Data (400 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 2 | 5.52 | dd | 12.8, 3.2 |

| 3ax | 2.78 | dd | 16.8, 3.2 |

| 3eq | 3.13 | dd | 16.8, 12.8 |

| 6 | 6.10 | s | |

| 2' | 7.40 | d | 8.4 |

| 6' | 7.40 | d | 8.4 |

| 3' | 6.95 | d | 8.4 |

| 5' | 6.95 | d | 8.4 |

| 1''' | 3.35 | d | 6.8 |

| 2''' | 5.23 | t | 6.8 |

| 3''' | 4.01 | d | 8.0 |

| 5''' | 2.10 | m | |

| 6''' | 5.09 | t | 6.8 |

| 8''' | 1.22 | s | |

| 9''' | 1.58 | s | |

| 10''' | 1.64 | s |

Data sourced from Kawakami et al., 2008. researchgate.net

¹³C-NMR Spectroscopic Data (100 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 2 | 79.8 |

| 3 | 43.6 |

| 4 | 197.4 |

| 5 | 164.9 |

| 6 | 95.9 |

| 7 | 168.1 |

| 8 | 106.6 |

| 9 | 163.4 |

| 10 | 102.9 |

| 1' | 130.9 |

| 2', 6' | 128.9 |

| 3', 5' | 116.1 |

| 4' | 158.6 |

| 1''' | 22.0 |

| 2''' | 123.6 |

| 3''' | 86.2 |

| 4''' | 139.7 |

| 5''' | 40.4 |

| 6''' | 125.1 |

| 7''' | 131.7 |

| 8''' | 23.3 |

| 9''' | 17.7 |

| 10''' | 25.8 |

Data sourced from Kawakami et al., 2008. researchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization is a powerful strategy to confirm or elucidate aspects of a molecule's structure that may be ambiguous from spectroscopic data alone. semanticscholar.orgxjtu.edu.cn While no specific derivatization of this compound was reported, related studies on its co-isolated analogues employed chemical conversion to resolve structural details. researchgate.net For instance, the structure of Macaflavanone C was confirmed by catalytic hydrogenation. researchgate.net This reaction reduced a double bond in the prenyl side chain, leading to a predictable change in the molecule's NMR spectrum and confirming the original position of the unsaturation. researchgate.net Such strategies are fundamental in the field of natural product chemistry for verifying proposed structures. researchgate.netjst.go.jp

Stereochemical Assignments and Chiral Analysis

Determining the precise three-dimensional orientation of atoms, or stereochemistry, is critical for understanding a molecule's biological activity. researchgate.net this compound possesses multiple chiral centers, and its absolute configuration was determined through a combination of spectroscopic analysis and chromatographic comparisons. researchgate.net

The stereochemistry at the C-2 position of the flavanone ring is a key feature. For many flavanones, the absolute configuration can be deduced from their Circular Dichroism (CD) spectra. researchgate.net this compound exhibits a positive Cotton effect around 336 nm, which is characteristic of a (2S) configuration in flavanones. researchgate.net

The stereochemistry of the complex geranyl side chain, particularly at positions C-3''' and C-9''', was established by comparing the properties of this compound with its stereoisomers, Macaflavanone E and Macaflavanone F. researchgate.net A crucial technique in this analysis was High-Performance Liquid Chromatography (HPLC). It was observed that under specific reversed-phase HPLC conditions, the elution order of these isomers was dependent on their stereochemistry. This compound (the 9'''β-methyl stereoisomer) was eluted later than its epimer, Macaflavanone F (the 9'''α-methyl stereoisomer). researchgate.net This comparative chiral analysis, relying on the differential interaction of stereoisomers with the stationary phase, was pivotal in assigning the final, complete structure of this compound. researchgate.netmdpi.com

Summary of Stereochemical Assignments for this compound

| Chiral Center | Assigned Configuration | Method of Determination |

|---|---|---|

| C-2 | S | Circular Dichroism (CD) spectroscopy (Positive Cotton effect). researchgate.net |

| C-3''' | R | Deduced from comparison with related compounds and biosynthetic considerations. researchgate.net |

| C-9''' | β-methyl | Comparative HPLC analysis with its α-methyl epimer (Macaflavanone F). researchgate.net |

Biosynthetic Pathways and Precursor Studies of Macaflavanone G

Proposed General Biosynthetic Routes for Prenylated Flavonones

The formation of prenylated flavanones, a class to which Macaflavanone G belongs, begins with the general flavonoid biosynthetic pathway. nih.govmdpi.com This pathway is a cornerstone of secondary metabolism in plants. nih.gov

The process starts with the amino acid L-phenylalanine, which is generated via the shikimate pathway. nih.gov A series of enzymes then constructs the core flavanone (B1672756) skeleton. The key steps are:

Deamination: Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine into cinnamic acid. nih.gov

Hydroxylation: Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid. nih.gov

Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA. nih.gov

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form naringenin (B18129) chalcone. kyoto-u.ac.jp

Isomerization: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone known as (2S)-naringenin. kyoto-u.ac.jp

To produce the specific backbone of this compound, which is eriodictyol (B191197), an additional hydroxylation step is required. This is catalyzed by flavonoid 3'-hydroxylase (F3'H), which adds a hydroxyl group to the B-ring of naringenin. mdpi.com

The final defining step for this class of compounds is prenylation. This reaction involves the attachment of a prenyl group, such as a geranyl group, to the flavonoid skeleton. kyoto-u.ac.jp This is catalyzed by a prenyltransferase enzyme, which transfers a prenyl diphosphate (B83284) donor, like geranyl pyrophosphate (GPP), to the aromatic flavonoid acceptor. kyoto-u.ac.jpuni-marburg.de

Elucidation of Key Enzymatic Steps in this compound Biosynthesis

While the complete enzymatic sequence for this compound has not been fully elucidated in a single study, the key steps can be inferred from its structure and established biochemical principles. The process involves the action of flavonoid biosynthetic enzymes, a geranyltransferase, and a cyclase.

The primary enzymatic steps are proposed as follows:

Eriodictyol Formation: Synthesis of the eriodictyol backbone is accomplished by the sequential action of PAL, C4H, 4CL, CHS, CHI, and F3'H as described in the general pathway.

Geranylation: A specific aromatic prenyltransferase, likely a geranyltransferase, attaches a GPP molecule to the A-ring of eriodictyol. uni-marburg.dephysionet.org Studies on Macaranga tanarius have indicated the presence of flavonoid-specific prenyltransferases. kyoto-u.ac.jpnii.ac.jp In other plant species, such enzymes have been characterized and show specificity for flavonoid substrates and prenyl donors. mdpi.com

Cyclization: The final intricate step is the cyclization of the geranyl side chain to form the additional heterocyclic ring seen in this compound. This type of reaction in natural product biosynthesis is often catalyzed by cytochrome P450 monooxygenases. acs.org These enzymes can activate a part of the molecule, initiating a cascade of ring-forming reactions.

The table below summarizes the classes of enzymes believed to be essential for the synthesis of this compound.

| Enzyme Class | Proposed Role in this compound Biosynthesis | Substrate(s) | Product(s) |

| Phenylalanine ammonia lyase (PAL) | Initiates the phenylpropanoid pathway | L-Phenylalanine | Cinnamic acid |

| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates the phenyl ring | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone synthase (CHS) | Forms the chalcone backbone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone isomerase (CHI) | Cyclizes chalcone to flavanone | Naringenin Chalcone | Naringenin |

| Flavonoid 3'-hydroxylase (F3'H) | Hydroxylates the B-ring of naringenin | Naringenin | Eriodictyol |

| Geranyltransferase (PT) | Attaches geranyl group to flavanone A-ring | Eriodictyol, GPP | Geranylated Eriodictyol |

| Cytochrome P450 Cyclase | Catalyzes intramolecular cyclization of the geranyl group | Geranylated Eriodictyol | This compound |

Investigation of Biosynthetic Intermediates and Precursors

The biosynthesis of this compound requires precursors from distinct metabolic pathways. The structural complexity of the final molecule points to a convergence of these pathways.

The primary precursors are:

L-Phenylalanine: The aromatic amino acid that serves as the starting point for the C6-C3 unit (B-ring and the three-carbon bridge) of the flavonoid core. nih.gov

Malonyl-CoA: Provides the acetate units for the formation of the A-ring of the flavonoid structure. kyoto-u.ac.jp

Geranyl Pyrophosphate (GPP): A C10 isoprenoid molecule derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which provides the geranyl group for prenylation. scielo.br

Based on this, the key biosynthetic intermediates leading to this compound can be identified.

| Intermediate | Precursor(s) | Biosynthetic Step |

| Cinnamic Acid | L-Phenylalanine | Phenylalanine Deamination |

| p-Coumaroyl-CoA | p-Coumaric Acid, CoA | CoA Ligation |

| Naringenin Chalcone | p-Coumaroyl-CoA, Malonyl-CoA | Polyketide Synthesis |

| (2S)-Naringenin | Naringenin Chalcone | Isomerization |

| (2S)-Eriodictyol | (2S)-Naringenin | B-ring Hydroxylation |

| Geranyl-Eriodictyol | (2S)-Eriodictyol, GPP | A-ring Geranylation |

Phytochemical investigations of Macaranga tanarius have led to the isolation of numerous other prenylated and geranylated flavanones, such as Macaflavanones A-F and Nymphaeol C. nih.govnih.gov These related compounds may represent alternative endpoints, shunt products, or even precursors/intermediates in the pathway that are diverted before the final cyclization to this compound occurs.

Genetic Determinants of this compound Production in Macaranga tanarius

The production of this compound is under strict genetic control. This involves both structural genes, which encode the biosynthetic enzymes, and regulatory genes, which control the expression of the structural genes.

Structural Genes: The biosynthesis of this compound is dependent on the expression of a suite of structural genes corresponding to the enzymes listed in section 5.2. These include genes for PAL, C4H, 4CL, CHS, CHI, F3'H, a specific geranyltransferase, and a cyclase (likely a P450). researchgate.netduke.edu Research has pointed to the existence of genes encoding flavonoid prenyltransferases in M. tanarius. kyoto-u.ac.jpnii.ac.jp

Regulatory Genes: The coordinated expression of these structural genes is typically controlled by a combination of transcription factors. In flavonoid biosynthesis, the MBW complex, consisting of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, is known to be a primary regulator. frontiersin.org It is highly probable that specific MYB, bHLH, and WD40 proteins in Macaranga tanarius form a regulatory complex that activates the promoter regions of the structural genes required for this compound synthesis in response to developmental or environmental cues.

Structure Activity Relationships and Design of Macaflavanone G Analogs

Systematic Elucidation of Structural Motifs Influencing Bioactivity

Macaflavanone G belongs to the flavanone (B1672756) subclass of flavonoids, characterized by a C3-C6-C3 skeleton. Its bioactivity is intricately linked to specific structural features. Research on a series of seven macaflavanones (A-G) isolated from Macaranga tanarius has provided initial clues into these relationships. researchgate.netnih.gov

A key study assessing the cytotoxic activities of these related compounds against human oral epidermoid carcinoma (KB) and human lung cancer (A549) cell lines found this compound to be the most potent among them. researchgate.netnih.govacademicjournals.org This suggests that the unique structural arrangement of this compound is particularly favorable for its cytotoxic effects. The primary structural motifs influencing the bioactivity of this class of compounds include the flavanone backbone, the number and position of hydroxyl (-OH) groups, and the presence and nature of lipophilic prenyl side chains. mdpi.com By comparing the structures of the less active macaflavanones with this compound, it can be inferred that the specific combination of a geranyl group on the B-ring and a prenyl group on the A-ring is a crucial determinant of its heightened potency.

Table 1: Cytotoxic Activity of Macaflavanones

| Compound | IC₅₀ (µM) vs. KB Cells | IC₅₀ (µM) vs. A549 Cells |

|---|---|---|

| Macaflavanone A | >50 | >50 |

| Macaflavanone B | >50 | >50 |

| Macaflavanone C | >50 | >50 |

| Macaflavanone D | 27.5 | 29.5 |

| Macaflavanone E | 25.4 | 24.7 |

| Macaflavanone F | 20.5 | 22.4 |

| This compound | 12.3 | 13.4 |

Data sourced from Kawakami et al., 2008. researchgate.netnih.govacademicjournals.org

Role of Prenyl Groups in Pharmacological Efficacy

The presence of one or more prenyl groups—isoprenoid side chains—is a defining feature of this compound and is widely recognized for enhancing the biological activities of flavonoids. nih.govfrontiersin.org Prenylation, the attachment of these groups, significantly increases the lipophilicity (fat-solubility) of the flavonoid molecule. frontiersin.orgresearchgate.net This increased lipophilicity is hypothesized to improve the compound's ability to permeate biological membranes, such as cell and mitochondrial membranes, leading to better interaction with intracellular targets and proteins. nih.govresearchgate.netacs.org

The addition of a prenyl group can lead to a variety of improved or new pharmacological effects, including enhanced anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.netacs.org The number, position, and type (e.g., prenyl, geranyl, farnesyl) of the isoprenoid chain can dramatically influence the compound's efficacy. mdpi.comnih.gov In the context of this compound, its distinct diprenylation pattern is likely responsible for its superior cytotoxicity compared to its analogs with fewer or different prenyl arrangements. researchgate.netacademicjournals.org These lipophilic side chains can act as anchors, docking the molecule into protein active sites or hydrophobic membrane regions, thereby amplifying its biological effect. researchgate.net

Semisynthesis and Chemical Modification of this compound

While this compound can be isolated from natural sources, its availability is limited. acs.orgx-mol.net Semisynthesis offers a practical approach to generate analogs for further study. This process uses a readily available natural product as a starting material, which is then chemically modified to create new derivatives. nih.gov For flavonoids, common starting materials like hesperidin (B1673128) or scutellarin (B1681692) have been used to create a variety of other flavonoids through a series of chemical reactions. x-mol.netsioc-journal.cn

Although specific semisynthetic routes for this compound are not widely published, established chemical methodologies for flavonoids could be applied. Potential modifications to the this compound structure to explore SAR and develop improved analogs include:

Modification of Hydroxyl Groups: Altering the phenolic hydroxyl groups through reactions like methylation or acylation to investigate their role in target binding and solubility. mdpi.com

Alteration of Prenyl Chains: The prenyl groups themselves are targets for modification. Reactions such as oxidation, cyclization, or changing the chain length could lead to derivatives with altered lipophilicity and target affinity. mdpi.com

Modification of the Flavanone Core: The core structure could be altered, for instance, by dehydrogenation to form a flavone, to assess the importance of the C-ring saturation for bioactivity. nih.gov

These semisynthetic approaches are essential for generating a library of related compounds, which is crucial for detailed SAR studies and for optimizing the lead structure of this compound. x-mol.net

Computational Chemistry Approaches for Lead Optimization and Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery for accelerating the design and optimization of therapeutic candidates. nih.govresearchgate.net For a promising lead compound like this compound, these in silico methods can guide the design of more potent and selective derivatives while reducing the time and cost of laboratory synthesis and testing.

Key computational approaches applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. tandfonline.comconicet.gov.ar For this compound, docking studies could be used to simulate its interaction with known cancer targets, helping to elucidate its mechanism of action and to predict how structural modifications would affect binding affinity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pharmacophorejournal.commdpi.com By creating a QSAR model for a set of this compound analogs, researchers can predict the activity of newly designed compounds before they are synthesized. analchemres.orgijpsr.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. researchgate.net This method can assess the stability of the this compound-protein complex and provide detailed insights into the key interactions that stabilize the binding, offering a more refined understanding than static docking models. nih.gov

Together, these computational strategies enable a rational design cycle where new derivatives are designed in silico, their properties are predicted, and only the most promising candidates are selected for synthesis and biological evaluation.

Advanced Research Methodologies Applied to Macaflavanone G

Metabolomics and Chemotaxonomic Profiling of Macaranga Species

The genus Macaranga, belonging to the Euphorbiaceae family, comprises over 300 species distributed in tropical regions. researchgate.netijpsjournal.com These plants are a rich source of a wide array of secondary metabolites, including flavonoids, stilbenes, tannins, and terpenoids. ijpsjournal.comacademicjournals.org Phytochemical analysis is crucial for understanding the chemical diversity within the genus and for identifying species-specific compounds.

Chemotaxonomy utilizes the chemical constituents of plants as markers for classification. In the Macaranga genus, prenylated flavonoids and stilbenes are considered significant chemotaxonomic markers. mdpi.com The presence and structural variation of these compounds can indicate a close relationship between different Macaranga species. mdpi.com

Metabolomic studies, specifically through phytochemical investigation, have been instrumental in the discovery of Macaflavanone G. A detailed analysis of the leaves of Macaranga tanarius led to the isolation and characterization of seven new prenylated flavanones, named Macaflavanones A through G. acs.orgresearchgate.netnih.gov These compounds were identified using a combination of spectroscopic methods. acs.orgresearchgate.net The isolation of this compound and its related compounds from M. tanarius reinforces the classification of this species within a group of Macaranga that are rich in prenylated flavonoids. mdpi.comjst.go.jp

A phytochemical study of Macaranga tanarius leaves identified the following prenylated flavanones:

Interactive Table: Prenylated Flavanones Isolated from Macaranga tanarius Leaves

| Compound Name | New/Known | Reference |

|---|---|---|

| Macaflavanone A | New | acs.orgresearchgate.net |

| Macaflavanone B | New | acs.orgresearchgate.net |

| Macaflavanone C | New | acs.orgresearchgate.net |

| Macaflavanone D | New | acs.orgresearchgate.net |

| Macaflavanone E | New | acs.orgresearchgate.net |

| Macaflavanone F | New | acs.orgresearchgate.net |

| This compound | New | acs.orgresearchgate.net |

| Nymphaeol C | Known | acs.orgresearchgate.net |

This detailed profiling not only contributes to the chemotaxonomic understanding of the Macaranga genus but also identifies specific compounds like this compound for further pharmacological investigation. academicjournals.orgmdpi.com

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in drug design and discovery for understanding the interaction between a ligand, such as this compound, and its protein target at a molecular level. nih.govmdpi.com The process involves modeling the 3D structures of both the ligand and the receptor and then using algorithms to simulate the binding process, calculating the binding affinity or energy. mdpi.comhealthdisgroup.us

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in the available literature, research has been conducted on extracts from Macaranga tanarius and other flavonoids. researchgate.netjppres.com These studies provide a framework for how this compound could be analyzed. For instance, a recent study utilized molecular docking to investigate the bioactive constituents of M. tanarius leaves and their mechanism of action. researchgate.net Such approaches can help identify potential biological targets for this compound and elucidate its mechanism of action by predicting its binding mode and affinity to various receptors, such as G protein-coupled receptors (GPCRs) or enzymes. nih.govjppres.comresearchgate.net

Receptor interaction modeling, often used in conjunction with docking, helps to visualize and understand the forces that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. healthdisgroup.us For GPCRs, which are a major class of drug targets, models like the "two-domain model" describe how peptide ligands interact with the receptor, a principle that can be adapted to study other types of ligands. researchgate.netqucosa.de These computational methods can significantly reduce the cost and time of drug development by screening for potential lead compounds and providing insights into structure-activity relationships. nih.gov

Interactive Table: Principles of Molecular Docking for Flavonoid Analysis

| Step | Description | Relevance to this compound |

|---|---|---|

| Receptor Preparation | Obtaining the 3D structure of the target protein (e.g., from a protein data bank) and preparing it for docking (e.g., adding hydrogens, removing water molecules). healthdisgroup.us | A potential protein target for this compound's activity (e.g., an enzyme or receptor) would be prepared. mdpi.com |

| Ligand Preparation | Generating the 3D structure of the ligand (this compound) and optimizing its geometry and energy. healthdisgroup.us | The specific chemical structure of this compound would be modeled. acs.orgresearchgate.net |

| Docking Simulation | Using software (e.g., AutoDock) to fit the ligand into the active site of the receptor, exploring various conformations and orientations. healthdisgroup.usjppres.com | The interaction between this compound and its target would be simulated to find the most stable binding pose. |

| Analysis of Results | Evaluating the binding poses based on scoring functions (e.g., binding energy in kcal/mol) and visualizing the key interactions (e.g., hydrogen bonds). mdpi.comhealthdisgroup.us | The binding affinity would be quantified, and the specific amino acid residues of the target that interact with this compound would be identified. jppres.com |

By applying these methodologies, researchers can generate hypotheses about the biological activity of this compound, which can then be validated through experimental assays.

In Vitro Plant Cell Culture and Bioreactor Production for this compound

The production of valuable secondary metabolites from plants is often limited by factors such as slow growth, geographical constraints, and low yield. nih.gov In vitro plant tissue culture offers a viable alternative for the consistent and sustainable production of these compounds. nih.govresearchgate.net This technology involves growing plant cells, tissues, or organs on a nutrient medium under sterile, controlled conditions. frontiersin.org

For Macaranga tanarius, the natural source of this compound, preliminary research into in vitro propagation has been conducted. researchgate.net Studies have focused on developing protocols for surface sterilization of seeds and establishing conditions for micropropagation to produce a large number of uniform, disease-free plants. frontiersin.orgresearchgate.net The development of callus and cell suspension cultures is a critical step toward large-scale production. scielo.edu.uy Cell suspension cultures, which consist of cells and small cell aggregates grown in a liquid medium, are particularly suitable for scale-up in bioreactors. scielo.edu.uymdpi.com

Bioreactors are vessels designed to provide a controlled environment for the growth of cells and the production of target metabolites. mdpi.com Scaling up plant cell cultures from laboratory flasks to large-scale bioreactors allows for industrial-level production. scielo.edu.uy Different types of bioreactors, such as stirred-tank or hollow-fiber systems, can be used. biopharminternational.comresearchgate.net The optimization of culture conditions—including medium composition, plant growth regulators, and elicitors (substances that stimulate secondary metabolite production)—is crucial for maximizing the yield of the desired compound, such as this compound. researchgate.netscielo.edu.uy

While the commercial-scale bioreactor production of this compound has not yet been reported, the foundational research on M. tanarius tissue culture paves the way for this possibility. researchgate.net This approach ensures a continuous supply of the compound, independent of environmental and geographical factors. nih.gov

Interactive Table: Research on In Vitro Culture of Macaranga tanarius

| Research Focus | Key Findings | Implication for this compound Production |

|---|---|---|

| Micropropagation | Successful development of surface sterilization protocols for seeds has been achieved. researchgate.net | Enables the generation of sterile plant material for establishing cell cultures. frontiersin.org |

| Shoot Multiplication | WPM medium supplemented with the cytokinin TDZ (0.1 mg/l) was effective for inducing multiple shoots. researchgate.net | Provides a method for rapidly multiplying elite plant lines that may have high this compound content. |

| Rooting | ½ WPM medium was found to induce rooting in cultured shoots. researchgate.net | Allows for the regeneration of whole plants from tissue culture, which is important for conservation and further study. |

| Cell Culture Potential | The species is known for its valuable phytochemicals, making it a candidate for cell culture to produce compounds like antioxidants. researchgate.net | Establishes the rationale for developing cell suspension cultures specifically optimized for this compound synthesis. scielo.edu.uy |

Future Perspectives and Research Trajectories for Macaflavanone G

Comprehensive Mechanistic Elucidation of Biological Actions

Initial studies have identified Macaflavanone G as the most potent cytotoxic compound among the seven macaflavanones (A-G) isolated from Macaranga tanarius. acs.orgresearchgate.net It exhibited significant activity against both KB and A549 cancer cell lines. academicjournals.orgjst.go.jp However, the precise molecular mechanisms underpinning this cytotoxicity remain largely unexplored. Future research must focus on a detailed investigation into how this compound induces cell death. This includes exploring its influence on key cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. taylorfrancis.com Understanding these mechanisms is fundamental to its development as a potential therapeutic agent.

Discovery of Novel Biological Targets and Signaling Pathways

While the cytotoxic effects of this compound are established, the specific molecular targets and signaling pathways it modulates are yet to be identified. A crucial future direction is the identification of these targets. Techniques such as molecular docking could be employed to predict interactions with proteins involved in cancer progression. mdpi.com Furthermore, research into its effects on signaling pathways, such as the p21-activated kinase 1 (PAK1) pathway, which is implicated in various diseases including cancer, could reveal novel therapeutic applications. sci-hub.se The extract of Okinawan propolis, which contains prenylated flavonoids from Macaranga tanarius, has been found to inhibit PAK1, suggesting a potential avenue for investigation for this compound. sci-hub.se

Sustainable Production and Biotechnological Applications

This compound is currently sourced from the leaves of Macaranga tanarius. acs.orgresearchgate.net To ensure a consistent and environmentally friendly supply for research and potential future applications, sustainable production methods need to be developed. Biotechnological approaches, such as plant cell culture or metabolic engineering, could offer viable alternatives to extraction from wild-harvested plants. plos.orgmoafoodtech.com These methods could also be optimized to enhance the yield of this compound. Furthermore, exploring the potential of Macaranga tanarius as a functional plant is warranted, given the presence of antioxidant prenylflavonoids in its leaves. researchgate.net

Exploration of Synergistic Effects with Other Phytoconstituents

Macaranga tanarius is a rich source of various bioactive compounds, including other flavonoids, tannins, and terpenoids. academicjournals.orgijpsjournal.com Investigating the potential synergistic effects of this compound with these other phytoconstituents is a promising area of research. researchgate.net It is possible that the combined action of multiple compounds could lead to enhanced therapeutic efficacy or a broader spectrum of activity. researchgate.net Such studies could pave the way for the development of potent, multi-component botanical drugs.

Unveiling the Full Biosynthetic Pathway and Regulation

The biosynthesis of flavonoids in plants involves a complex series of enzymatic reactions. While the general flavonoid biosynthetic pathway is known, the specific enzymes and regulatory mechanisms responsible for the production of this compound in Macaranga tanarius are yet to be fully elucidated. nih.govfrontiersin.org Future research should aim to identify and characterize the genes and enzymes involved in its biosynthesis. researchgate.net This knowledge is not only of fundamental scientific interest but could also be leveraged for the biotechnological production of this compound. Understanding the regulation of this pathway could also allow for the manipulation of the plant to increase its production of this valuable compound. nih.gov

Deepening Structure-Activity Relationship Understanding for Therapeutic Development

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its development as a therapeutic agent. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies can help to identify the key functional groups and structural features responsible for its cytotoxic effects. nih.gov This knowledge can then be used to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. taylorfrancis.comnih.gov By systematically modifying the structure of this compound and evaluating the activity of the resulting compounds, it may be possible to develop more effective and safer anti-cancer drugs. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.